molecular formula C12H18N2O4 B14264599 2(3H)-Furanone, 3,3'-(1,4-piperazinediyl)bis[dihydro- CAS No. 139605-63-3

2(3H)-Furanone, 3,3'-(1,4-piperazinediyl)bis[dihydro-

Katalognummer: B14264599
CAS-Nummer: 139605-63-3
Molekulargewicht: 254.28 g/mol
InChI-Schlüssel: PJBYRWFNPMADRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(3H)-Furanone, 3,3’-(1,4-piperazinediyl)bis[dihydro-] is a complex organic compound that features a furanone ring and a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 3,3’-(1,4-piperazinediyl)bis[dihydro-] typically involves the reaction of a furanone derivative with a piperazine compound. One common method includes the use of a base-catalyzed reaction where the furanone is reacted with piperazine under controlled temperature and pressure conditions. The reaction may require solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2(3H)-Furanone, 3,3’-(1,4-piperazinediyl)bis[dihydro-] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2(3H)-Furanone, 3,3’-(1,4-piperazinediyl)bis[dihydro-] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2(3H)-Furanone, 3,3’-(1,4-piperazinediyl)bis[dihydro-] is unique due to its combination of a furanone ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Eigenschaften

139605-63-3

Molekularformel

C12H18N2O4

Molekulargewicht

254.28 g/mol

IUPAC-Name

3-[4-(2-oxooxolan-3-yl)piperazin-1-yl]oxolan-2-one

InChI

InChI=1S/C12H18N2O4/c15-11-9(1-7-17-11)13-3-5-14(6-4-13)10-2-8-18-12(10)16/h9-10H,1-8H2

InChI-Schlüssel

PJBYRWFNPMADRH-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)C1N2CCN(CC2)C3CCOC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.